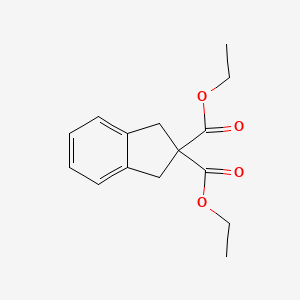

2,2-Dicarboethoxy-indane

Description

Contextual Significance in Carbocyclic Compound Chemistry

The indane skeleton is a key structural feature in a wide array of carbocyclic compounds. Its significance stems from its presence in various natural products and pharmacologically active molecules. scielo.br The development of synthetic methods to construct and functionalize the indane core is an active area of research in organic chemistry.

Derivatives of indane have found applications in medicinal chemistry, with examples like the Alzheimer's drug donepezil (B133215) and the HIV protease inhibitor indinavir (B1671876) highlighting the importance of this scaffold. encyclopedia.pub The unique steric and electronic properties of the indane system, arising from the fusion of an aromatic and an aliphatic ring, contribute to its utility in the design of novel organic molecules.

Historical Development and Evolution of Indane Core Synthesis

The synthesis of the indane core has a long history, with early methods often involving intramolecular cyclization reactions. One of the first reported syntheses of 1-indanone, a key intermediate for accessing the indane framework, involved the cyclization of 3-phenylpropionic acid chloride. beilstein-journals.org Over the years, numerous other strategies have been developed, including Friedel-Crafts acylations and alkylations, as well as transition metal-catalyzed cyclizations. beilstein-journals.orgrsc.org

A significant advancement in the synthesis of indane derivatives was the development of methods for the enantioselective construction of the indane skeleton. rsc.org This is particularly important for the synthesis of chiral drugs and natural products where specific stereoisomers are required for biological activity. These methods often employ chiral catalysts to control the stereochemical outcome of the cyclization reactions. rsc.org

Role as a Precursor in Advanced Organic Frameworks

2,2-Dicarboethoxy-indane serves as a versatile precursor for the synthesis of more complex organic structures. The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further modified. molbase.com For instance, decarboxylation of the diacid can lead to the formation of indane-2-carboxylic acid. molbase.com

The methylene (B1212753) group at the 2-position, flanked by two carbonyl groups, is acidic and can be deprotonated to form a nucleophile. This allows for the introduction of various substituents at this position through alkylation or acylation reactions. This reactivity makes this compound a useful starting material for the synthesis of a variety of substituted indane derivatives.

Furthermore, the indane core itself can be a component of larger, more complex molecular architectures. For example, the indane-1,3-dione moiety, which can be synthesized from precursors like this compound, has been incorporated into the structure of advanced materials such as metal-organic frameworks (MOFs). rsc.orgresearchgate.netfrontiersin.org MOFs are porous materials with a wide range of potential applications, including gas storage and catalysis. rsc.orgaaqr.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 66014-45-7 | epa.gov |

| Molecular Formula | C15H18O4 | epa.gov |

| Molecular Weight | 262.30 g/mol | molbase.com |

| Synonyms | Diethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate, Indan-2,2-dicarboxylic acid diethyl ester | molbase.com |

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 1,3-dihydroindene-2,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)9-11-7-5-6-8-12(11)10-15/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJKTAHHXPLCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451825 | |

| Record name | 2,2-dicarboethoxy-indane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66014-45-7 | |

| Record name | 2,2-dicarboethoxy-indane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Principles Governing 2,2 Dicarboethoxy Indane Reactivity

Enolate Chemistry of the 2,2-Dicarboethoxy Moiety

The presence of two electron-withdrawing carboethoxy (ester) groups on the same carbon atom (C-2) significantly increases the acidity of the alpha-hydrogens at that position. libretexts.org This makes the C-2 carbon a highly active methylene (B1212753) group, central to the compound's reactivity through the formation of a stabilized enolate ion. libretexts.org

The enolate of 2,2-dicarboethoxy-indane is generated by treating the compound with a suitable base. Due to the high acidity of the C-2 proton (pKa is significantly lower than that of simple ketones), a complete conversion to the enolate can be achieved using a strong base in a non-hydroxylic solvent. libretexts.org Common bases for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA). libretexts.org

The mechanism involves the deprotonation of the α-carbon to form a resonance-stabilized enolate anion. The stability of this enolate is a key factor in its formation and subsequent reactions. The negative charge is delocalized across the α-carbon and, more significantly, onto the oxygen atoms of both carbonyl groups. libretexts.org The resonance structure that places the negative charge on the highly electronegative oxygen atoms is the major contributor to the resonance hybrid, which accounts for the enolate's stability. libretexts.org

Because the two ester groups are identical, only one enolate structure is possible, simplifying reaction outcomes compared to unsymmetrical ketones which can form kinetic and thermodynamic enolates. pitt.edumasterorganicchemistry.com

Once formed, the enolate of this compound serves as a potent carbon nucleophile. It can readily participate in substitution reactions with various electrophiles, allowing for the introduction of new functional groups at the C-2 position.

Alkylation: The reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) proceeds via a standard SN2 mechanism. organicchemistrytutor.com The nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. organicchemistrytutor.com This creates a quaternary carbon center at the C-2 position. For these reactions to be efficient, it is crucial to use a strong base to ensure complete enolate formation, thereby preventing side reactions where the base might react with the alkyl halide. organicchemistrytutor.com Phase-transfer catalysis has also been recognized as a powerful tool for promoting alkylation reactions on similar indanone systems under mild conditions. acs.org

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or an acid anhydride (B1165640). This reaction also proceeds through nucleophilic attack on the carbonyl carbon of the acylating agent, leading to the formation of a C-acylated product.

Table 1: Reagents for Enolate Formation and Subsequent C-2 Functionalization

| Reaction Type | Base for Enolate Formation | Electrophile | Product Type |

|---|---|---|---|

| Alkylation | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | Alkyl Halides (R-X) | 2-Alkyl-2,2-dicarboethoxy-indane |

| Acylation | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | Acyl Halides (RCO-X) | 2-Acyl-2,2-dicarboethoxy-indane |

Cyclization and Ring-Forming Mechanisms Relevant to Indane Synthesis

While this compound is a stable molecule, the principles of its synthesis are rooted in cyclization reactions that form the core indane framework. These intramolecular reactions are fundamental to building the fused five-membered and six-membered ring system.

Several catalytic methods are employed for indane synthesis:

Palladium-Catalyzed Carbonylative Cyclization: This method can be used to prepare indanones from unsaturated aryl iodides. organic-chemistry.org

Rhodium-Catalyzed Cyclization: Tandem reactions catalyzed by rhodium complexes can yield 2,3-substituted indanones under mild conditions, often using water as a solvent. organic-chemistry.org

5-endo-trig Cyclization: In certain systems, a 5-endo-trig cyclization pathway can dominate, particularly when a malonate-derived nucleophile is used, leading to the formation of the indane ring. thieme.de This contrasts with the more commonly observed 5-exo-trig cyclization. thieme.de Computational studies have helped to understand the factors that favor the 5-endo pathway over competing electrocyclic or Dieckmann-type processes. thieme.de

Nickel-Catalyzed Carboannulation: Reactions involving nickel catalysts can be used to synthesize indanes from precursors like o-bromobenzyl zinc bromide and acrylates or styrene. organic-chemistry.org

The synthesis of indane-1,3-dione, a related precursor, often involves the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions, followed by hydrolysis and decarboxylation. nih.gov This highlights the importance of ester condensation reactions in forming the indane core.

Electrophilic and Nucleophilic Substitution Reactions on the Indane Framework

The aromatic ring of the indane framework is susceptible to both electrophilic and nucleophilic substitution, although the reaction conditions and outcomes differ significantly.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions, such as nitration and halogenation, occur on the benzene (B151609) ring of the indane moiety. cas.czcdnsciencepub.com Direct chlorination of indane in the presence of a catalyst like FeCl₃ results in a mixture of 4-chloroindane and 5-chloroindane, with further chlorination leading to various dichloro- and trichloroindanes. cas.cz Similarly, nitration of indane with nitric acid and acetic anhydride yields 4-nitroindane and 5-nitroindane. cdnsciencepub.com The relative reactivity for attack by the nitrating electrophile is highest at the 5-position, followed by the 3a (ipso) and 4-positions. cdnsciencepub.com For this compound, the bulky dicarboethoxy group at C-2 would likely exert steric hindrance, potentially influencing the regioselectivity of the substitution on the aromatic ring.

Nucleophilic Substitution: Nucleophilic substitution on the unsubstituted aromatic ring of indane is generally difficult. However, the ring can be activated towards nucleophilic attack by coordination with a transition metal. For example, complexation with a tricarbonylchromium (Cr(CO)₃) unit activates the arene ring, allowing for the addition of stabilized carbanions. uwindsor.ca Studies on tricarbonyl(spiro-indane)chromium complexes have shown regioselective nucleophilic addition at the C-5 position. uwindsor.ca Additionally, modern methods involving visible-light photoredox catalysis can enable the functionalization of benzylic C-H bonds, leading to nucleophilic substitution at positions like C-1. acs.org

Role of Catalysis in Directing Reaction Pathways

Catalysis is essential for controlling the synthesis and functionalization of indane derivatives, including this compound. Catalysts can enhance reaction rates, improve yields, and, most importantly, direct the stereoselectivity and regioselectivity of reactions.

Homogeneous catalysts, particularly those based on transition metals, are widely used because they can easily change oxidation states, allowing them to act as intermediates in electron exchange. senecalearning.com

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts have been successfully used in the enantioselective synthesis of complex indanes. thieme.de These catalysts, such as chiral dibenzazepine (B1670418) salts, can create a chiral ion pair with an enolate, guiding the subsequent cyclization or alkylation to produce a specific enantiomer with high enantiomeric excess. thieme.dersc.org

Transition Metal Catalysis: Metals like rhodium, palladium, nickel, and ruthenium are pivotal in various synthetic strategies. organic-chemistry.orgorganic-chemistry.org For instance, rhodium(I)/BINAP complexes catalyze asymmetric intramolecular additions to form chiral 3-aryl-1-indanones. organic-chemistry.org Nickel catalysts can mediate reductive cyclizations of enones to afford indanones with high enantiomeric induction. organic-chemistry.org Dual-catalyst systems, combining a visible-light-absorbing photocatalyst with a stereocontrolling Lewis acid, have also been developed for enantioselective photocycloadditions to form cyclobutane (B1203170) rings. nih.gov

Table 2: Examples of Catalytic Systems in Indane Synthesis

| Catalyst Type | Metal/Core Structure | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalyst | Chiral Dibenzazepine Salt | Cascade Cyclization-Alkylation | High Enantioselectivity (up to 99:1 er) | thieme.de |

| Homogeneous Catalyst | Rhodium(I)/MonoPhos | Asymmetric Intramolecular 1,4-Addition | Enantioenriched 3-Aryl-1-indanones | organic-chemistry.org |

| Homogeneous Catalyst | TpRuPPh₃(CH₃CN)₂PF₆ | Cyclization of Alkynylbenzenes | 1-Substituted Indanones | organic-chemistry.org |

| Homogeneous Catalyst | Nickel Complex | Reductive Cyclization of Enones | Enantioselective Synthesis of Indanones | organic-chemistry.org |

| Dual Catalyst System | Ru(II) Photocatalyst + Lewis Acid | [2+2] Photocycloaddition | Enantioselective Cyclobutane Formation | nih.gov |

Understanding the mechanism of catalyzed reactions often requires an analysis of the transition state, the high-energy intermediate state that determines the reaction's rate and stereochemical outcome. Modern computational methods, such as Density Functional Theory (DFT), are frequently used to model these transition states.

In the enantioselective synthesis of indanes using chiral phase-transfer catalysts, computational analysis suggests that the stereoinduction arises from a chiral ion pair formed between the catalyst and the substrate's enolate. rsc.org The facial selectivity of the subsequent reaction is explained by non-bonding interactions, such as C-H···π and C-H···O hydrogen bonds, between the substrate and the catalyst within the transition state. thieme.dersc.org These subtle interactions stabilize one transition state over another, leading to the preferential formation of one enantiomer.

Similarly, in reductions of indanones, the mechanism can involve a six-membered cyclic transition state where the ketone coordinates to the metal center of the reducing agent, such as triisobutylaluminum (B85569) (TiBA). acs.org The steric demands of this cyclic arrangement dictate the stereochemical outcome of the reduction. For cyclization reactions, DFT studies have supported concerted but asynchronous transition states, helping to rationalize the observed stereoselectivity. rsc.org

Proton Transfer and Charge Stabilization in Reaction Intermediates

The reactivity of this compound and related indane structures is significantly influenced by the processes of proton transfer and the subsequent stabilization of charged intermediates. While the central C-2 carbon of this compound lacks protons, the protons at the benzylic C-1 and C-3 positions are susceptible to abstraction by a base, leading to the formation of a carbanion. This process is a critical step in many reactions involving the indane scaffold.

The formation of the carbanion intermediate via proton transfer is governed by the acidity of the C-H bond and the strength of the base used. Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are effective in deprotonating carbon acids, completely converting the substrate to its conjugate base, the carbanion. libretexts.org The general mechanism for this proton transfer is illustrated below:

General Proton Transfer Mechanism:

In this reaction, "Indane-H" represents the this compound molecule with a proton at the C-1 or C-3 position, and "Base" is a strong base.

Once formed, the resulting carbanion intermediate is stabilized through a combination of inductive effects and resonance. This stabilization is crucial for the feasibility of reactions proceeding through such an intermediate.

Key Stabilization Factors for the Indane Carbanion:

| Stabilization Factor | Description |

| Inductive Effect | The two carboethoxy (ester) groups at the C-2 position are strongly electron-withdrawing. They pull electron density away from the negatively charged carbon through the sigma bonds, dispersing the charge and increasing the stability of the carbanion. libretexts.org |

| Resonance | The negative charge on the benzylic carbon can be delocalized into the two adjacent carbonyl groups of the diester functionality. This creates enolate-type resonance structures where the negative charge resides on the more electronegative oxygen atoms, which is a major stabilizing contribution. libretexts.orgsiue.edu This is a well-established principle for β-dicarbonyl compounds. chemistry.coach |

| Aromatic System | The carbanion is at a benzylic position, meaning it is adjacent to the fused benzene ring. This allows for further delocalization of the negative charge into the π-system of the aromatic ring, providing additional resonance stabilization. wikipedia.org |

The stability of the carbanion is a key determinant of the pKa of the corresponding carbon acid. libretexts.org For instance, the protons alpha to carbonyl groups are significantly more acidic than simple alkane protons because the resulting conjugate base (the enolate) is resonance-stabilized. libretexts.orgchemistry.coach In the case of a carbanion formed from this compound, the combined stabilizing effects of the two ester groups and the benzene ring make its formation a plausible step in relevant reaction mechanisms.

Radical Mechanisms in Indane Functionalization

The functionalization of the indane core is not limited to ionic pathways; radical mechanisms also provide a powerful route for creating new chemical bonds at the C-1 and C-3 positions. These reactions typically involve the generation of a carbon-centered radical at a C(sp³)–H bond, which can then be trapped by another reactant. nih.gov

The generation of an indanyl radical can be initiated by a radical initiator, such as a peroxide, or through photoredox or transition metal catalysis. A hydrogen atom transfer (HAT) event is a common way to generate the carbon radical from the C-H bond. nih.gov

Example of a Radical Functionalization Pathway:

Initiation: A radical initiator (e.g., from the decomposition of dibenzoyl peroxide) abstracts a hydrogen atom from the C-1 or C-3 position of the indane ring.

Propagation: The resulting indanyl radical reacts with a trapping agent (e.g., a halogen source or an alkene) to form a new functionalized indane and a new radical species that continues the chain reaction.

Termination: Two radical species combine to end the chain reaction. nih.gov

Research has demonstrated the viability of radical reactions on the indane scaffold. For example, enantioselective radical desymmetrization has been used for the hydroxylation of indane derivatives substituted with carbonyl groups. chinesechemsoc.org Another strategy involves the use of cobalt(III)-carbene radicals to synthesize substituted indenes, a process that proceeds through a radical ring-closure to form an indanyl/benzyl radical intermediate. scispace.com

The presence of the two electron-withdrawing carboethoxy groups at the C-2 position in this compound would influence the stability and reactivity of any radical formed at the adjacent C-1 or C-3 positions. While alkyl groups generally stabilize carbon radicals, the specific electronic effects of the diester group would play a significant role in the regioselectivity and efficiency of any radical functionalization reaction on this particular substrate.

Derivatives and Analogues of 2,2 Dicarboethoxy Indane: Synthetic Strategies and Chemical Transformations

Functionalization at the Dicarboethoxy-Substituted Carbon (C-2)

The presence of the geminal diester functionality at the C-2 position provides a reactive handle for a variety of chemical transformations, including modifications of the ester groups themselves and the formation of new carbon-carbon bonds.

Modifications of Ester Groups

The ester groups of 2,2-dicarboethoxy-indane can be readily modified, most commonly through hydrolysis to the corresponding dicarboxylic acid. This transformation is typically achieved by heating the diester in the presence of a strong acid, such as sulfuric acid. The resulting indane-2,2-dicarboxylic acid is a key intermediate that can undergo further reactions.

One of the most significant reactions of indane-2,2-dicarboxylic acid is decarboxylation, which involves the loss of one or both carboxyl groups as carbon dioxide. This process is facilitated by the geminal disposition of the carboxylic acid groups and can be induced by heating. The decarboxylation of indane-2,2-dicarboxylic acid can lead to the formation of indane-2-carboxylic acid or indane, depending on the reaction conditions. For instance, heating the diacid can yield the monoacid, which upon further heating, may decarboxylate to indane. A patent describes a two-step process where a substituted 1,3-indandione-2,2-dicarboxylate is first subjected to hydrolysis with sulfuric acid, followed by in-situ decarboxylation upon heating to yield the corresponding 1,3-indandione. google.com This highlights a common synthetic sequence involving hydrolysis followed by decarboxylation to access different substitution patterns on the indane core.

| Reaction | Reagents and Conditions | Product | Reference |

| Hydrolysis | 3M Sulfuric Acid, Heat (90-100°C) | Indane-2,2-dicarboxylic acid | google.com |

| Decarboxylation | Heat | Indane-2-carboxylic acid / Indane | wikipedia.orglibretexts.orgkhanacademy.orgyoutube.com |

Derivatization via C-C Bond Formation

While the C-2 carbon of this compound is a quaternary center and lacks acidic protons for direct deprotonation and alkylation, the principles of malonic ester synthesis can be conceptually applied to its synthesis, which involves the alkylation of a malonic ester derivative. However, post-synthesis C-C bond formation directly at the C-2 position of this compound is not a common strategy due to the absence of enolizable protons. Instead, derivatization via C-C bond formation typically involves the initial modification of the ester groups, as described above, or reactions involving other positions of the indane scaffold.

Chemical Modifications of the Indane Aromatic Ring

The benzene (B151609) ring of the indane scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The regioselectivity of these reactions is influenced by the directing effects of the fused aliphatic ring and any existing substituents on the aromatic ring.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups, such as nitro groups, or electron-donating groups, such as alkyl or alkoxy groups, onto the aromatic ring of this compound can be achieved through standard electrophilic aromatic substitution protocols. When two or more substituents are already present on the benzene ring, the position of further substitution is determined by the most activating (electron-donating) group. masterorganicchemistry.com For disubstituted benzenes, the directing effect of the stronger activating group will dictate the regiochemical outcome of the electrophilic aromatic substitution. youtube.comyoutube.com

For the indane system itself, the fused cyclopentane (B165970) ring is generally considered to be an ortho, para-directing group, albeit a weakly activating one. Therefore, in the absence of other strongly directing groups, electrophilic substitution on this compound would be expected to occur primarily at the 4- and 6-positions of the indane ring.

| Reaction Type | Typical Reagents | Expected Product Positions |

| Nitration | HNO₃, H₂SO₄ | 4-nitro and 6-nitro derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-alkyl and 6-alkyl derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 4-acyl and 6-acyl derivatives |

Halogenation and Cyanation Strategies

Halogenation of the aromatic ring of indane derivatives can be accomplished using standard electrophilic halogenating agents. For instance, chlorination can be carried out with chlorine in the presence of a Lewis acid catalyst like ferric chloride. pressbooks.pub The regioselectivity of halogenation on the unsubstituted indane ring generally favors substitution at the 5-position, followed by the 4-position.

Cyanation of the aromatic ring is less straightforward and often requires more specialized methods, such as the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, typically in the presence of a copper catalyst. This would necessitate the prior halogenation of the indane ring.

Synthesis of Spirocyclic Compounds Incorporating the Indane Core

The C-2 position of the indane skeleton is a focal point for the construction of spirocyclic systems. A common strategy involves the reaction of a suitable indane precursor with a reagent capable of forming a three-membered ring.

A well-established method for the synthesis of spiro[cyclopropane-1,2'-indene] derivatives starts from 1,3-indandione. mdpi.com The Knoevenagel condensation of 1,3-indandione with an aldehyde yields a 2-ylidene-1,3-indandione intermediate. Subsequent reaction of this intermediate with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reagent), leads to the formation of the spirocyclopropane ring. mdpi.com This approach has been utilized to synthesize a variety of substituted spiro[cyclopropane-1,2'-indene]-1',3'-diones. mdpi.comresearchgate.net

Another approach involves the reaction of 2-arylidene-1,3-indandiones with 3-bromooxindoles in a tandem Michael addition/alkylation cascade reaction to furnish bispiro[indanedione-oxindole-cyclopropane] compounds.

While these examples start from 1,3-indandione, the synthesis of spirocyclic compounds directly from this compound is less common. However, the dicarboxylate can be converted to the corresponding diketone, which can then be used in the aforementioned spirocyclization reactions.

| Starting Material | Key Reagents | Spirocyclic Product | Reaction Type | Reference |

| 1,3-Indandione | Aldehyde, Dimethylsulfoxonium methylide | Spiro[cyclopropane-1,2'-indene]-1',3'-dione | Knoevenagel condensation / Corey-Chaykovsky cyclopropanation | mdpi.com |

| 2-Arylidene-1,3-indandione | 3-Bromooxindole | Bispiro[indanedione-oxindole-cyclopropane] | Michael addition / Alkylation | |

| Chalcones of indenoquinoxaline | Hydrazine hydrate, Lead(IV) acetate (B1210297) | Spiro indenoquinoxaline-cyclopropane derivatives | One-pot diastereoselective synthesis | researchgate.net |

Construction of Fused Heterocyclic Systems Utilizing Indane Building Blocks

The indane-1,3-dione scaffold is a highly versatile building block in organic synthesis for the creation of a wide array of fused heterocyclic systems. researchgate.net Its utility stems from the reactivity of the active methylene (B1212753) group at the C-2 position and the two carbonyl groups, which can participate in various condensation and cyclization reactions. This framework allows for the synthesis of numerous indeno-fused heterocycles, many of which are of significant interest to medicinal chemists due to their potential biological activities. researchgate.netacs.org

A common strategy for constructing these systems involves multicomponent reactions (MCRs), which offer an efficient pathway to complex molecules in a single step. acs.org For example, the one-pot reaction of 1,3-indandione, various aldehydes, and 6-aminouracil can be used to synthesize fused indeno-pyrido[2,3-d]pyrimidines. acs.org This reaction proceeds through a sequence of a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. acs.org

Similarly, indeno-fused pyridopyrimidine scaffolds can be synthesized by reacting 2-arylidene-1-indanone with 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). rsc.org Another significant class of compounds, the indeno[1,2-e]pyrimido[4,5-b] researchgate.netnih.govdiazepine-5,11-diones, have been obtained regioselectively from the reaction of 5,6-diamino-3,4-dihydropyrimidin-4-ones with 2-arylideneindandiones. nih.gov

The reactivity of 1,3-indandione derivatives has been harnessed to create a diverse range of heterocyclic structures, including:

Indeno-pyridines researchgate.net

Indenoquinolines researchgate.net

Indenofurans researchgate.net

Indenopyrazoles researchgate.net

Indenopyrimidines researchgate.net

Indenoquinoxalines rsc.org

Indenothiazoles rsc.org

The synthesis of these compounds often employs domino or tandem reactions, which contribute to the efficiency and atom economy of the synthetic process. rsc.orgnih.gov For instance, dihydroindeno[1,2-b]furans can be synthesized diastereoselectively via a one-pot, three-component reaction of 1,3-indanedione, an aromatic aldehyde, and a pyridinium ylide under microwave irradiation. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems from Indane Building Blocks

| Starting Indane Derivative | Reagents | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| 1,3-Indandione | Aldehydes, 6-Aminouracil | Indeno-pyrido[2,3-d]pyrimidines | Multicomponent Reaction |

| 2-Arylidene-1-indanone | 6-Amino-1,3-dimethylpyrimidine, p-TsOH | Indeno-fused Pyridopyrimidines | Annulation |

| 2-Arylideneindandiones | 5,6-Diamino-3,4-dihydropyrimidin-4-ones | Indeno[1,2-e]pyrimido[4,5-b] researchgate.netnih.govdiazepines | Condensation/Cyclization |

| 1,3-Indandione | Aromatic Aldehyde, Pyridinium Ylide | Dihydroindeno[1,2-b]furans | Multicomponent Reaction |

| α-Chloroindanone | Thiourea/N-Arylthiourea | 2-Indenothiazoles | Condensation/Cyclization |

Regio- and Chemo-selective Transformations in Derivative Synthesis

Regio- and chemo-selective transformations are crucial for the synthesis of specific derivatives of indane-1,3-diones and for controlling the outcome of reactions to build complex heterocyclic systems. The presence of multiple reactive sites—two carbonyl groups and an acidic C-2 position—necessitates precise control over reaction conditions to achieve the desired product. wikipedia.org

One of the most fundamental reactions involving indane-1,3-dione is the Knoevenagel condensation. nih.gov This reaction chemoselectively involves one of the carbonyl groups and an active methylene compound, or in the case of reactions with aldehydes, the active methylene C-2 position of the indane-1,3-dione itself. nih.gov For example, the condensation of 1,3-indandione with an aldehyde first forms a 2-benzylidene-1H-indene-1,3(2H)-dione intermediate. acs.org This intermediate can then undergo a regioselective Michael addition with a nucleophile like 6-aminouracil, leading to further cyclization. acs.org The initial Knoevenagel condensation and the subsequent Michael addition are distinct, chemo-selective steps in a tandem reaction sequence. acs.org

Regioselectivity is also a key factor in reactions with unsymmetrical reagents. The reaction of 2-carbonyl-1-indanones with terminal alkynes, for instance, can be directed by the choice of catalyst. rsc.org A manganese catalyst can promote the formation of a specific enolate tautomer, which then reacts with the alkyne to yield the Markovnikov addition product regioselectively. rsc.org

Furthermore, the synthesis of novel racemic indeno[1,2-e]pyrimido[4,5-b] researchgate.netnih.govdiazepine-5,11-diones is achieved through a regioselective reaction between 5,6-diamino-3,4-dihydropyrimidin-4-ones and 2-arylideneindandiones, highlighting the controlled formation of a specific constitutional isomer. nih.gov The reaction of acetyl and cinnamoyl indandiones with aminozoles like 3-amino-1,2,4-triazole can lead to mechanistically interesting and distinct products such as indenoazolo-pyrimidines and (1,3-dioxo-indan-2-yl)-azolopyrimidines, showcasing the complex reactivity and potential for selective transformations. doaj.org

The selective functionalization at the C-2 position is another important aspect. While the carbon at C-2 is nucleophilic and can undergo reactions like bromination and aldol condensation, it can also be the site of electrophilic attack after deprotonation. wikipedia.org The chemoselective insertion of tert-butyl isocyanide to form a C-C bond has been used to synthesize 2-substituted indane-1,3-diones from 1-(2-bromophenyl)-2-phenylethanone precursors. nih.gov

Table 2: Examples of Regio- and Chemo-selective Transformations

| Substrate | Reagent(s) | Transformation | Selectivity Type | Product Type |

|---|---|---|---|---|

| 1,3-Indandione | Aldehyde | Knoevenagel Condensation | Chemoselective | 2-Alkylidene-1,3-indandione |

| 2-Alkylidene-1,3-indandione | 6-Aminouracil | Michael Addition | Regioselective | Adduct for cyclization |

| 2-Carbonyl-1-indanone | Terminal Alkyne, Mn-catalyst | Addition | Regioselective (Markovnikov) | Fused Carbocycle |

| 2-Arylideneindandione | 5,6-Diamino-3,4-dihydropyrimidin-4-one | Annulation | Regioselective | Fused Diazepine |

Advanced Applications and Role in Organic Chemistry

Utilization as a Synthetic Synthon for Complex Molecular Architectures

In the field of organic synthesis, the concept of a "synthon" represents a cornerstone of retrosynthetic analysis, a method for deconstructing a complex target molecule into simpler, attainable precursors. numberanalytics.comwikipedia.org A synthon is a hypothetical structural unit that corresponds to a potential starting material or reagent in a synthetic route. wikipedia.orgdeanfrancispress.com The term was first introduced to simplify the planning of complex syntheses. wikipedia.org

2,2-Dicarboethoxy-indane serves as a versatile synthon or, more accurately, a synthetic equivalent for several key structural motifs. Its core value lies in the combination of a rigid indane backbone and the two ethoxycarbonyl groups attached to the same carbon atom (C2). This unique arrangement allows for a variety of chemical transformations to build more elaborate molecular frameworks. The ester groups can be hydrolyzed to a dicarboxylic acid, which can then undergo decarboxylation. Alternatively, they can be reduced to form a diol, or converted into other functional groups like amides.

The indane nucleus itself can be functionalized, but the primary reactivity stems from the C2 position. The transformation of the dicarboethoxy moiety provides access to a range of other indane derivatives, each a stepping stone to different classes of complex molecules. For instance, hydrolysis followed by mono-decarboxylation yields indane-2-carboxylic acid, a valuable intermediate for pharmaceuticals and other biologically active compounds.

Below is a table detailing potential synthons that can be conceptually derived from this compound and the corresponding real-world reagents (synthetic equivalents) used to achieve these transformations.

| Target Synthon | Description | Potential Synthetic Equivalent |

| Indane-2,2-dimethanol | A diol building block | Reduction of this compound with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). |

| Indane-2-carboxylic acid | A monofunctional acid | Hydrolysis of the diester followed by controlled mono-decarboxylation. |

| Indane-2,2-dicarboxylic acid | A diacid for polyester (B1180765) or polyamide synthesis | Complete hydrolysis of the diester groups under basic or acidic conditions. |

| Indan-2-one | A ketone building block | Hydrolysis and decarboxylation to the monosubstituted ester, followed by further specific synthetic steps. |

These transformations highlight how this compound acts as a masked or precursor form of other valuable synthons, enabling chemists to strategically plan and execute the synthesis of complex molecular architectures.

Precursor in the Development of Functional Organic Materials

Functional organic materials are specifically designed and synthesized molecules or polymers that possess desirable physical or chemical properties, such as electrical conductivity or light interaction, for use in advanced applications. researchgate.netchemrxiv.orgdumelelab.com The indane scaffold, accessible from precursors like this compound, is a recurring structural motif in several classes of these materials.

Organic electronic materials form the basis of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells). researchgate.net The performance of these devices relies heavily on the electronic properties of the organic molecules used, particularly their ability to accept or donate electrons. lbl.gov

The indane-1,3-dione structure, which can be synthesized from this compound derivatives, is a well-known electron-accepting unit. nih.gov The presence of two electron-withdrawing ketone groups makes it a valuable building block for n-type organic semiconductors. nih.gov The rigid, planar nature of the indane framework facilitates ordered molecular packing in the solid state, which is crucial for efficient charge transport in electronic devices. By incorporating the indane-1,3-dione moiety into larger conjugated systems, chemists can fine-tune the electronic and optical properties of materials for specific applications. nih.gov

Photopolymerization is a process where light is used to initiate a polymerization reaction, rapidly converting a liquid monomer formulation into a solid polymer. researchgate.netnih.gov This technology is critical in fields such as coatings, adhesives, dental materials, and 3D printing. greyhoundchrom.com The process relies on photoinitiators, which are compounds that absorb light and generate reactive species like free radicals or cations to start the polymerization. researchgate.netgreyhoundchrom.com

Derivatives of indane-1,3-dione have demonstrated significant utility in the field of photopolymerization. nih.gov These molecules can act as potent photoinitiators, particularly for visible light applications. The dione (B5365651) structure can participate in photochemical reactions that lead to the formation of initiating radicals. The ability to modify the indane skeleton allows for the tuning of absorption wavelengths, making them adaptable to different light sources like LEDs. mdpi.com Given that this compound is a direct precursor to the indane-1,3-dione core via hydrolysis, decarboxylation, and oxidation, it serves as a foundational starting material in the development of these advanced photoinitiator systems. nih.gov

Dyes and pigments are colored compounds used extensively in textiles, inks, and paints. researchgate.netnih.gov While dyes are soluble in the application medium, pigments are insoluble particles. nih.govspecialchem.com The color of these substances arises from their molecular structure, specifically the presence of a chromophore within a conjugated electronic system. nih.gov

The indane-1,3-dione scaffold is a key component in the synthesis of certain classes of dyes and pigments. nih.gov A notable example is "Bindone," a dye formed through the self-condensation of two indane-1,3-dione molecules. nih.gov Furthermore, the active methylene (B1212753) group located between the two carbonyls in indane-1,3-dione is highly reactive and can undergo Knoevenagel condensation with various aldehydes and ketones. nih.gov This reaction creates highly conjugated systems, which are intensely colored. By choosing different aromatic or heterocyclic aldehydes, a wide spectrum of colors can be achieved. Therefore, as a precursor to the versatile indane-1,3-dione intermediate, this compound holds a key position in the synthesis pathway for this family of colorants. nih.gov

| Functional Material Class | Key Intermediate | Relevant Properties |

| Organic Electronics | Indane-1,3-dione | Electron-accepting nature, rigid planar structure for molecular packing. nih.gov |

| Photopolymerization | Indane-1,3-dione derivatives | Photo-activity, ability to generate initiating radicals under light exposure. nih.gov |

| Dyes and Pigments | Indane-1,3-dione | Reactive methylene group for Knoevenagel condensations, formation of conjugated systems. nih.gov |

Role in the Synthesis of Advanced Organic Catalysts

Organic catalysts, or organocatalysts, are small organic molecules that can accelerate chemical reactions without the need for a metal center. researchgate.net This field has become a major pillar of modern organic synthesis, offering sustainable and often highly selective methods for creating complex molecules. researchgate.netmdpi.com

The development of new and effective organocatalysts often relies on the use of rigid molecular scaffolds to precisely control the three-dimensional arrangement of catalytic functional groups. The indane framework provides such a rigid structure. While direct use of this compound as a catalyst is not common, its structure is highly amenable to modification for the synthesis of advanced catalysts.

The two carboethoxy groups can be converted into a variety of other functionalities known to be active in catalysis, such as phosphines, amines, or alcohols. nih.gov For example, reduction to a diol followed by conversion to a diphosphine could yield a bidentate ligand for transition metal catalysis. The synthesis of chiral versions of these indane-based ligands or organocatalysts could provide powerful tools for asymmetric synthesis, where the formation of one enantiomer of a chiral product is favored over the other. The defined stereochemistry and conformational rigidity of the indane backbone would be instrumental in achieving high levels of stereocontrol in catalyzed reactions.

Theoretical and Computational Chemistry Studies of 2,2 Dicarboethoxy Indane Systems

Quantum Chemical Investigations and Molecular Orbital Theory

Quantum chemical investigations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. beilstein-journals.org At the heart of these investigations lies Molecular Orbital (MO) theory, which describes the behavior of electrons in a molecule in terms of molecular orbitals that are spread across the entire molecule. mdpi.compku.edu.cn Unlike simpler models that localize electrons in specific bonds, MO theory treats electrons as delocalized entities moving under the influence of all the nuclei and other electrons. mdpi.compku.edu.cn

In the context of 2,2-Dicarboethoxy-indane, MO theory calculations would involve solving the Schrödinger equation for the molecule's electronic system. pku.edu.cn This process generates a set of molecular orbitals, each with a specific energy level. These orbitals are typically formed from a linear combination of atomic orbitals (LCAO). pku.edu.cnmdpi.com

Key insights from an MO analysis of this compound would include:

Energy Levels of Molecular Orbitals: The calculation would yield the energies of all occupied and unoccupied molecular orbitals.

Frontier Molecular Orbitals: Special attention is given to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. europa.eu

Electron Distribution: MO calculations provide a detailed map of electron density, showing how electrons are distributed across the molecule. This helps in identifying electron-rich and electron-deficient regions, which are key to predicting sites of electrophilic or nucleophilic attack.

Table 1: Illustrative Molecular Orbital Energies for this compound This table presents hypothetical data to illustrate the typical output of a quantum chemical calculation. Actual values would be determined through specific computational software.

| Molecular Orbital | Energy (eV) | Occupancy | Description |

| LUMO+1 | -0.5 | 0 | Unoccupied, anti-bonding character |

| LUMO | -1.2 | 0 | Lowest Unoccupied, acceptor orbital |

| HOMO | -6.8 | 2 | Highest Occupied, donor orbital |

| HOMO-1 | -7.5 | 2 | Occupied, primarily localized on phenyl ring |

| HOMO-2 | -8.1 | 2 | Occupied, associated with ester carbonyls |

Density Functional Theory (DFT) Applications for Structural and Electronic Characterization

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules like this compound. researchgate.netresearchgate.net Instead of dealing with the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. researchgate.net This approach offers a balance between computational cost and accuracy, making it a workhorse of modern computational chemistry. researchgate.net

For this compound, DFT calculations would be invaluable for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This provides precise data on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating key electronic descriptors such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. These properties are essential for understanding the molecule's reactivity.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data can help confirm the structure and identify characteristic vibrational modes. ethz.ch

Molecular Electrostatic Potential (MEP): Generating MEP maps, which visualize the electrostatic potential on the electron density surface. ethz.ch These maps are color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, offering a clear guide to the molecule's reactive sites. ethz.ch

Table 2: Exemplary Optimized Geometric Parameters for this compound from a DFT Calculation This table contains hypothetical data representing the output of a DFT geometry optimization. The labels refer to standard atom numbering for an indane system.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |

| Bond Length | C(aromatic)-C(aliphatic) | ~1.51 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C-C(sp³)-C | ~103° (in five-membered ring) |

| Dihedral Angle | Phenyl ring to cyclopentyl ring | ~5° (slight pucker) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a critical tool for mapping out the intricate pathways of chemical reactions. rsc.orglookchem.com By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. researchgate.net

If this compound were involved in a chemical transformation (e.g., hydrolysis of the ester groups, or a reaction at the aromatic ring), computational methods could be used to:

Locate Transition States: Algorithms can search the potential energy surface to find the saddle points corresponding to transition states. Analyzing the geometry of a transition state reveals which bonds are breaking and which are forming.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡). europa.eu This value is directly related to the reaction rate, allowing for a quantitative prediction of how fast a reaction will proceed.

Map Reaction Coordinates: By following the Intrinsic Reaction Coordinate (IRC) from the transition state down to the reactants and products, the entire reaction pathway can be visualized, confirming that the located transition state connects the intended species.

Investigate Reaction Intermediates: The calculations can identify and characterize any stable or transient intermediates that may form along the reaction path. beilstein-journals.org For instance, quantum chemical calculations have been used to support the existence of carbocation intermediates in reactions that form indane structures. beilstein-journals.org

Molecular Dynamics Simulations of Indane-Containing Systems

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a "movie" of molecular behavior. iucr.orgmolbase.com

For this compound, an MD simulation could be employed to:

Explore Conformational Space: The diethyl ester groups can rotate, leading to multiple possible conformations. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformers in different environments (e.g., in a vacuum or in a specific solvent).

Study Solvent Effects: By explicitly including solvent molecules in the simulation box, one can study how the solvent interacts with this compound, influencing its conformation and dynamics.

Simulate Interactions with Other Molecules: MD is widely used in drug discovery to simulate how a small molecule (like an indane derivative) might bind to a biological macromolecule, such as a protein receptor. iucr.orgchemical-suppliers.eu These simulations can help predict binding affinities and modes of interaction. iucr.org

Prediction of Novel Reactivity and Synthetic Pathways via Computational Methods

A frontier in computational chemistry is the use of theoretical calculations not just to explain known phenomena but to predict new ones. By analyzing the intrinsic electronic structure and properties of a molecule like this compound, it is possible to forecast its reactivity under various conditions and propose novel synthetic routes.

This predictive power stems from:

Reactivity Indices: DFT provides a range of "reactivity descriptors" derived from the electron density. These indices (e.g., Fukui functions, dual descriptors) can pinpoint the most reactive atoms within the molecule for electrophilic, nucleophilic, or radical attack, suggesting reactions that may not have been previously considered.

Screening of Reaction Conditions: Computational methods can be used to perform virtual experiments. For example, the mechanism of a potential reaction could be calculated with different catalysts or under different temperature conditions to predict the most efficient pathway before attempting it in the lab. researchgate.net

Designing New Synthetic Targets: By understanding the structure-property relationships of this compound, computational tools can aid in the design of new derivatives with desired properties. For example, if the goal is to create a more potent biological agent, modifications could be computationally modeled to enhance binding affinity with a target receptor.

Future Research Directions and Outlook in 2,2 Dicarboethoxy Indane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of indane derivatives often rely on methods that may not align with modern principles of green chemistry. Future research will likely focus on creating more environmentally benign and efficient pathways to 2,2-Dicarboethoxy-indane.

Key research objectives in this area include:

Atom Economy and Waste Prevention : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. purkh.comchemistryjournals.net This involves moving away from stoichiometric reagents in favor of catalytic alternatives. chemistryjournals.net

Catalytic Processes : The development of novel catalytic systems, potentially using earth-abundant metals or organocatalysts, can lead to milder reaction conditions, lower energy consumption, and reduced generation of hazardous by-products. chemistryjournals.net

Renewable Feedstocks : Investigating the use of biomass or other renewable resources as starting points for the synthesis could significantly decrease the carbon footprint associated with the production of this compound. purkh.comchemistryjournals.net

Table 1: Principles of Green Chemistry for Future Synthesis

| Principle | Application to this compound Synthesis |

| Waste Prevention | Design syntheses to minimize by-products. |

| Atom Economy | Maximize the incorporation of atoms from reactants into the product. |

| Catalysis | Employ catalysts instead of stoichiometric reagents to reduce waste and energy use. chemistryjournals.net |

| Renewable Feedstocks | Utilize biomass-derived starting materials instead of fossil fuels. chemistryjournals.net |

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of the this compound core is ripe for further exploration. While the malonic ester group offers a well-known handle for various chemical transformations, many potential reaction pathways remain uncharted.

Future investigations could focus on:

Novel C-H Functionalization : Direct functionalization of the indane backbone's C-H bonds would provide a highly efficient way to introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Asymmetric Catalysis : Developing enantioselective transformations of the prochiral this compound or its derivatives to access chiral molecules, which are of high value in pharmaceutical chemistry. researchgate.net

Organocatalysis : The use of small organic molecules as catalysts, such as phosphines or chiral amines, could unlock new reaction pathways for creating complex derivatives. nih.gov For example, phosphine (B1218219) catalysis can be used to construct new ring systems. nih.gov

Reaction Network Exploration : Algorithmic and computational tools can be used to explore potential reaction networks, identifying all relevant intermediates and elementary reactions to predict and discover novel transformations. nih.gov This could reveal unexpected pathways, such as cascade reactions leading to polycyclic structures. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers substantial advantages for the synthesis and derivatization of this compound. syrris.comvapourtec.com

Key areas for development include:

High-Throughput Screening : Automated flow systems can enable the rapid synthesis and screening of a large library of this compound derivatives by systematically varying reactants and conditions. syrris.comnih.gov This is particularly valuable in the early stages of drug discovery. syrris.com

Improved Safety and Scalability : Flow chemistry minimizes the handling of hazardous reagents and allows for better control over reaction parameters like temperature and pressure, enhancing safety. nih.gov These systems offer a direct route to scaling up the production of target compounds without extensive re-optimization. syrris.com

Process Optimization : The integration of real-time analytical tools (e.g., in-line spectroscopy) with machine learning algorithms can create "closed-loop" systems that autonomously optimize reaction conditions for yield, purity, and efficiency. syrris.com

Modular and Reconfigurable Platforms : Designing modular flow systems allows for easy reconfiguration to perform various multi-step syntheses, increasing the versatility and range of accessible compounds derived from the this compound scaffold. nih.gov

Table 2: Advantages of Flow Chemistry for this compound

| Feature | Benefit |

| Automation | Enables high-throughput synthesis and library generation. nih.gov |

| Precision | Minimizes human error and enhances reproducibility. vapourtec.com |

| Safety | Reduces risks associated with hazardous materials and exothermic reactions. nih.gov |

| Scalability | Facilitates seamless transition from laboratory-scale synthesis to larger-scale production. syrris.com |

Advanced Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational process optimization and the discovery of new reactivity.

Future research should leverage advanced characterization techniques such as:

Operando Spectroscopy : Techniques like operando UV-vis and infrared spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions, providing invaluable mechanistic insights. rsc.org

Multidimensional NMR Spectroscopy : Advanced Nuclear Magnetic Resonance (NMR) techniques can be used to determine the precise three-dimensional structure of complex derivatives and to study non-covalent interactions that may influence reactivity. nih.govstudylib.net

Computational Chemistry : Density Functional Theory (DFT) calculations and other computational methods can model reaction pathways, predict transition states, and explain observed stereoselectivities, guiding experimental design. nih.gov

Mass Spectrometry Techniques : Photoelectron photoion coincidence spectroscopy and related methods can help identify transient intermediates and provide detailed information about the elementary steps of a reaction. rsc.org

Applications in Emerging Fields of Chemical Science and Materials Innovation

The unique structural and electronic properties of this compound and its derivatives make it a promising building block for next-generation materials and bioactive molecules. researchgate.net

Prospective application areas include:

Materials Science : The rigid indane core can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored thermal, mechanical, or optical properties. researchgate.netresearchgate.net Research could focus on developing novel organic semiconductors, biodegradable polymers, or materials for gas storage. researchgate.net

Medicinal Chemistry : The indane scaffold is present in various biologically active compounds. Future work could involve synthesizing libraries of this compound derivatives for screening against therapeutic targets, such as enzymes or receptors, in areas like neurodegenerative disease or malaria. researchgate.net

Organic Electronics : As a functional organic molecule, derivatives could be designed for use in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs), contributing to the development of flexible and cost-effective electronic devices. researchgate.net

Supramolecular Chemistry : The diester functionality can be used to direct the self-assembly of complex supramolecular architectures through hydrogen bonding or coordination with metal ions, leading to new functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dicarboethoxy-indane, and which characterization techniques are most effective for confirming its structure?

- Methodological Answer : Common synthetic routes involve esterification of indane derivatives with ethyl chloroformate under anhydrous conditions, often catalyzed by DMAP (4-dimethylaminopyridine) or pyridine. Key characterization techniques include:

- NMR Spectroscopy : Analyze and NMR to confirm the presence of ester groups and indane backbone symmetry .

- IR Spectroscopy : Identify carbonyl stretching frequencies (~1740 cm) for ester groups .

- HPLC-Purity Analysis : Quantify impurities using reverse-phase chromatography with UV detection .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Segregate organic waste containing the compound and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Referencing Databases : Compare experimental IR spectra with NIST Chemistry WebBook entries to validate functional group assignments .

- Computational Validation : Use DFT (Density Functional Theory) calculations to simulate NMR chemical shifts and match experimental data .

- Multi-Technique Correlation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address solvent-induced shifts .

Q. What methodological approaches are recommended for optimizing reaction conditions in the synthesis of this compound to enhance yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

- Purification Strategies : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How should researchers address contradictory biological activity data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Replicate Experiments : Ensure reproducibility by repeating assays under standardized conditions (e.g., pH, temperature, substrate concentration) .

- Control for Artifacts : Test for nonspecific binding using negative controls (e.g., denatured enzymes) .

- Mechanistic Profiling : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive inhibition modes .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values .

- ANOVA with Post Hoc Tests : Compare toxicity across concentration groups using Tukey’s HSD test .

- Meta-Analysis : Aggregate data from multiple studies to assess reproducibility, noting outliers and publication bias .

Q. How can researchers validate computational models predicting the stability of this compound under varying environmental conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.